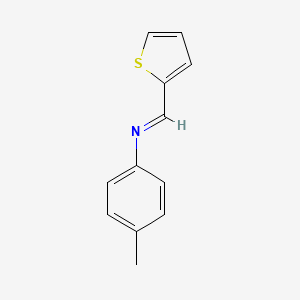

N-(4-Methylphenyl)-1-thiophen-2-YL-methanimine

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-1-thiophen-2-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NS/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYARZCLYECUPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30312148 | |

| Record name | (E)-N-(4-Methylphenyl)-1-(thiophen-2-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5918-69-4 | |

| Record name | NSC250800 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-N-(4-Methylphenyl)-1-(thiophen-2-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30312148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-THIENYLMETHYLENE)-P-TOLUIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Methylphenyl 1 Thiophen 2 Yl Methanimine

Classical Condensation Reactions: Optimization of Reaction Conditions

The conventional synthesis is typically a one-pot reaction where thiophene-2-carboxaldehyde is condensed with a substituted aniline. orientjchem.org The efficiency of this classical approach is highly dependent on the careful optimization of reaction conditions, including the choice of solvent, the use of catalysts, and the regulation of temperature and reaction time.

The solvent plays a critical role in the synthesis of imines, influencing reactant solubility, reaction rate, and equilibrium position. For the synthesis of thiophene-based Schiff bases, ethanol (B145695) is a commonly employed solvent. orientjchem.orgmdpi.com The polarity of the solvent can significantly impact the reaction; polar solvents can stabilize charged intermediates, potentially accelerating the reaction. However, the choice of solvent must also facilitate the removal of water, a byproduct of the condensation, to drive the reaction toward the product side. In some syntheses, aprotic solvents such as dioxane, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) have been investigated, though they may lead to slower reactions or lower yields compared to alcohols in certain heterocyclic syntheses. mdpi.com The presence of water can be beneficial in some cases, with aqueous ethanol being an effective medium for certain cyclization reactions leading to related heterocyclic systems. mdpi.com

Table 1: Effect of Different Solvents on Imine Synthesis

| Solvent | Typical Conditions | Effect on Yield/Rate | Reference |

|---|---|---|---|

| Ethanol | Reflux | Good yields reported for thiophene (B33073) Schiff bases. orientjchem.orgmdpi.com | orientjchem.orgmdpi.com |

| Tetrahydrofuran (THF) | Room Temperature | Found to provide maximum yield in a study on Cu-MOF catalyzed imine synthesis. researchgate.net | researchgate.net |

| Dioxane, MeCN, DMSO | Varies | Can result in slower reactions and lower yields compared to aqueous ethanol in some heterocyclic syntheses. mdpi.com | mdpi.com |

| Water | Room Temperature | Utilized as a green, environmentally friendly solvent for some Schiff base syntheses, often resulting in high yields. rdd.edu.iq | rdd.edu.iq |

This table is illustrative and compiles data from various imine syntheses to show general solvent effects.

Catalysis is crucial for accelerating the rate of imine formation. The reaction is typically catalyzed by acids, which protonate the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Homogeneous Acid Catalysis : Small quantities of strong mineral acids, such as a few drops of concentrated sulfuric acid (H₂SO₄), have been shown to effectively catalyze the condensation of thiophene-2-carboxaldehyde with substituted anilines in an ethanol medium. orientjchem.org Weaker acids like glacial acetic acid are also commonly used, providing a milder alternative that still effectively promotes the reaction. mdpi.com

Heterogeneous Acid Catalysis : To simplify product purification and catalyst recovery, solid acid catalysts have been explored. Amberlyst® 15, a sulfonic acid-functionalized polystyrene resin, has been successfully used as a recyclable, heterogeneous catalyst for imine synthesis under solvent-free conditions, achieving excellent yields at room temperature. peerj.com

Metal-Based Catalysis : While less common for this specific transformation, metal-organic frameworks (MOFs) like Cu-MOF have been demonstrated as efficient and recyclable heterogeneous catalysts for the synthesis of imines from amines and alcohols at room temperature. researchgate.net

Table 2: Comparison of Catalytic Approaches for Imine Formation

| Catalyst Type | Example | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Strong Mineral Acid | Conc. H₂SO₄ | Ethanol, Reflux | High catalytic activity, readily available. orientjchem.org | orientjchem.org |

| Carboxylic Acid | Glacial Acetic Acid | Ethanol, Ambient or Reflux | Milder conditions, effective. mdpi.com | mdpi.com |

| Heterogeneous Acid | Amberlyst® 15 | Solvent-free, Room Temp. | Easy separation, recyclable, environmentally friendly. peerj.com | peerj.com |

This table provides a comparative overview of different catalysts used in Schiff base synthesis.

Temperature and reaction duration are interdependent parameters that must be optimized to maximize yield and minimize byproduct formation. Many classical syntheses of thiophene-derived Schiff bases are conducted at elevated temperatures, typically by refluxing the reaction mixture for several hours to ensure completion. mdpi.com For instance, one procedure involves refluxing in ethanol for 4 hours. mdpi.com However, reactions can also proceed at ambient temperature, though this may require significantly longer reaction times. peerj.com The optimization process involves finding a balance where the reaction proceeds at a reasonable rate without causing thermal degradation of the reactants or products. As will be discussed, alternative energy sources like microwave and ultrasound can dramatically reduce the required reaction time from hours to minutes. questjournals.orgmdpi.com

Table 3: Optimization of Temperature and Reaction Time

| Condition | Temperature | Time | Outcome | Reference |

|---|---|---|---|---|

| Conventional Reflux | ~78 °C (Ethanol) | 2-4 hours | Good to high yields. orientjchem.orgmdpi.com | orientjchem.orgmdpi.com |

| Room Temperature | ~25 °C | 2-24 hours | Effective, especially with efficient catalysts, but can be slow. peerj.comresearchgate.net | peerj.comresearchgate.net |

| Microwave Irradiation | 70-90 °C | 2-10 minutes | Drastic reduction in time with excellent yields. mdpi.comdpkmr.edu.in | mdpi.comdpkmr.edu.in |

This table summarizes typical parameters from various synthetic protocols for Schiff bases.

Alternative Synthetic Routes and Their Comparative Advantages

Green Chemistry Approaches in the Synthesis of N-(4-Methylphenyl)-1-thiophen-2-YL-methanimine

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. rdd.edu.iqresearchgate.net The synthesis of Schiff bases, including the title compound, has been a fertile ground for the application of green chemistry principles, which aim to reduce waste, shorten reaction times, and eliminate the use of toxic solvents. researchgate.net

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis. mdpi.comnih.gov For Schiff base formation, it can dramatically reduce reaction times from hours to mere minutes while often improving yields. mdpi.comnih.gov Reactions can be performed under solvent-free conditions or with minimal solvent, further enhancing the green credentials of the method. clockss.org For example, the synthesis of a related thiophene derivative saw the yield improve from 62% under conventional reflux (2 hours) to 98% in just 2 minutes using microwave irradiation. mdpi.com

Ultrasound-Assisted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient and green alternative. questjournals.org Ultrasonic irradiation enhances mass transfer and can lead to the formation of reactive intermediates, resulting in significantly shorter reaction times, milder conditions, and higher yields compared to conventional methods. questjournals.orgijcce.ac.ir This technique has been successfully employed for the synthesis of various Schiff base derivatives. questjournals.org

Solvent-Free Reactions : Performing reactions under neat (solvent-free) conditions is a cornerstone of green chemistry. peerj.com The condensation of aldehydes and amines to form imines can be effectively carried out by simply grinding the reactants together, sometimes with a solid catalyst, which minimizes waste and simplifies product isolation. rdd.edu.iq

Purification and Isolation Techniques for the Compound

The final step in the synthesis is the isolation and purification of the target compound to achieve the desired level of purity. The specific technique employed depends on the physical properties of the product and the nature of any impurities.

Filtration and Washing : If the product precipitates from the reaction mixture upon cooling, it can be isolated by simple vacuum filtration. The solid is then typically washed with a cold solvent, such as ethanol or ether, to remove residual starting materials and soluble impurities. mdpi.com

Recrystallization : This is a standard method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving impurities behind in the solution. Ethanol is a commonly cited solvent for the recrystallization of thiophene-derived Schiff bases. mdpi.comnih.gov

Chromatography : For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification technique. The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a liquid mobile phase, separating components based on their differential adsorption. clockss.org

Structural Elucidation and Advanced Characterization of N 4 Methylphenyl 1 Thiophen 2 Yl Methanimine

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methodologies are fundamental in the elucidation of molecular structures. For N-(4-Methylphenyl)-1-thiophen-2-YL-methanimine, a suite of techniques including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry has been employed to verify its synthesis and provide a detailed electronic and structural picture.

Fourier Transform Infrared (FTIR) Spectroscopy: Characteristic Vibrational Modes

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The FTIR spectrum of this compound, typically recorded using a KBr pellet, reveals several key absorption bands that are indicative of its structure.

A significant band in the spectrum is observed in the region of 1611 cm⁻¹, which is attributed to the C=N stretching vibration of the imine group. This particular vibrational mode is a hallmark of Schiff base formation. Additionally, the spectrum displays bands corresponding to the C-H stretching vibrations of the aromatic rings. The aromatic C-H stretching of the p-tolyl group is typically observed around 2921 cm⁻¹, while the thiophene (B33073) ring's C-H stretching appears at approximately 2857 cm⁻¹.

Other notable vibrations include those associated with the thiophene ring, with characteristic bands appearing at lower frequencies. For instance, the C-S stretching vibration within the thiophene ring can be observed. The presence of these distinct vibrational modes collectively confirms the successful synthesis of the target imine.

Table 1: Characteristic FTIR Vibrational Modes for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Imine (C=N) Stretch | 1611 |

| Aromatic C-H Stretch (p-tolyl) | 2921 |

| Aromatic C-H Stretch (thiophene) | 2857 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Chemical Shifts and Coupling Patterns

NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), allowing for the precise mapping of the molecular skeleton and the assignment of protons and carbons within the structure.

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, offers a clear picture of the proton distribution in the molecule. The spectrum is characterized by distinct signals for the imine proton, the aromatic protons of the thiophene and p-tolyl rings, and the methyl protons.

A key singlet is observed in the downfield region of the spectrum, which is assigned to the imine proton (-CH=N-). The aromatic protons of the thiophene ring typically appear as a set of multiplets, with their chemical shifts influenced by the electronegativity of the sulfur atom and the imine group. Similarly, the protons of the p-tolyl group appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. A singlet in the upfield region corresponds to the three protons of the methyl (-CH₃) group attached to the phenyl ring.

Table 2: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Imine (-CH=N-) | Singlet | ~8.5 |

| Thiophene-H | Multiplet | ~7.0-7.5 |

| p-Tolyl-H | Doublet | ~7.1-7.3 |

| p-Tolyl-H | Doublet | ~7.1-7.3 |

| Methyl (-CH₃) | Singlet | ~2.4 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A crucial signal in the spectrum of this compound is the resonance of the imine carbon (-CH=N-). This carbon is typically deshielded and appears in the downfield region of the spectrum, often above 150 ppm.

The aromatic region of the spectrum shows a series of signals corresponding to the carbon atoms of the thiophene and p-tolyl rings. The number of signals and their chemical shifts are consistent with the proposed structure. The carbon atoms of the thiophene ring are influenced by the sulfur heteroatom, leading to characteristic chemical shifts. The p-tolyl group exhibits four distinct signals for its aromatic carbons due to symmetry. Finally, an upfield signal corresponds to the carbon of the methyl group.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift Range (ppm) |

| Imine (-C=N-) | 150 - 160 |

| Thiophene-C | 125 - 145 |

| p-Tolyl-C (substituted) | 135 - 150 |

| p-Tolyl-C | 120 - 130 |

| Methyl (-CH₃) | 20 - 25 |

Note: These are predicted ranges based on typical values for similar structures.

Mass Spectrometry: Molecular Ion Identification and Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer insights into the molecule's structure through the analysis of its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this molecule under electron impact would likely involve the cleavage of the C-N single bond and the C=N double bond, as well as fragmentation of the thiophene and p-tolyl rings.

X-ray Crystallography: Solid-State Molecular Conformation and Intermolecular Interactions

In this complex, the this compound ligand coordinates to the palladium center through the nitrogen atom of the imine group. The crystallographic data reveals that the thiophene and the p-tolyl rings are not coplanar, exhibiting a significant dihedral angle between them. This twisted conformation is likely a result of steric hindrance between the hydrogen atoms on the two rings. This observation of the ligand's conformation within a metal complex provides valuable insight into its preferred geometry and how it might interact with other molecules. The solid-state packing of such compounds is typically governed by weak intermolecular forces such as van der Waals interactions and potentially C-H···π interactions.

Crystal Packing and Supramolecular Assembly

Detailed crystallographic studies have been successfully conducted on the palladium(II) complex of this compound, providing valuable insights into its molecular arrangement in the solid state. In the crystalline form of its dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II) complex, the molecules exhibit a notable supramolecular architecture. researchgate.netresearchgate.net

The crystal packing is characterized by the formation of centrosymmetric dimeric units. researchgate.netresearchgate.net These dimers are established through reciprocal intermolecular N–H⋯Cl hydrogen-bonding interactions involving the p-toluidine (B81030) amine fragment. researchgate.netresearchgate.net Further stabilization of the crystal lattice is achieved through C—H⋯Cl interactions, which link these dimeric units into chains extending along the c-axis direction. researchgate.netresearchgate.net The mean planes of these repeating fragments are oriented in the (110) plane. researchgate.netresearchgate.net While this provides a clear picture of its behavior in a coordinated state, detailed information on the crystal packing and supramolecular assembly of the free this compound ligand is not extensively documented in the available literature.

Torsional Angles and Planarity Analysis

Analysis of the palladium(II) complex of this compound reveals non-planar geometry. researchgate.netresearchgate.net A significant steric clash between the hydrogen atoms on the phenyl and thiophene rings prevents coplanarity. researchgate.netresearchgate.net This steric hindrance results in a dihedral angle of 38.5(1)° between the phenyl and thiophene rings. researchgate.netresearchgate.net

The coordination plane, defined by PdCl₂N₂, is nearly perpendicular to the planes of both the coordinated o-toluidine (B26562) ring and the NC₂ fragment of the methanimine (B1209239) ligand, with dihedral angles of 84.7(1)° and 72.50(4)°, respectively. researchgate.netresearchgate.net This twisted conformation is a key structural feature of the coordinated ligand.

| Feature | Value |

| Dihedral Angle (Phenyl-Thiophene) | 38.5 (1)° |

| Dihedral Angle (Coordination Plane - o-toluidine) | 84.7 (1)° |

| Dihedral Angle (Coordination Plane - NC₂) | 72.50 (4)° |

Hydrogen Bonding Networks within the Crystal Lattice

The crystal lattice of the palladium(II) complex of this compound is intricately woven by a network of hydrogen bonds. The primary interaction is the reciprocal intermolecular N–H⋯Cl hydrogen bond, which is fundamental to the formation of the previously mentioned centrosymmetric dimeric units. researchgate.netresearchgate.net

Advanced Spectroscopic Techniques: Raman Spectroscopy, UV-Vis Spectroscopy

While specific spectroscopic data for this compound is not extensively reported, the behavior of similar thiophene-containing Schiff bases can provide valuable insights.

Raman Spectroscopy: The Raman spectrum of a molecule like this compound would be expected to show characteristic peaks corresponding to its constituent functional groups. Key vibrational modes would include the C=N stretching of the imine group, various C-H and C=C stretching and bending modes of the thiophene and phenyl rings, and the C-S stretching of the thiophene ring. For related thiophene-2-carbaldehyde (B41791) derivatives, these vibrational modes have been identified and analyzed using both experimental and theoretical methods. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound in a suitable solvent is expected to exhibit absorption bands in the UV-Vis region. These absorptions would be attributable to π–π* and n–π* electronic transitions within the chromophoric system, which is comprised of the thiophene ring, the phenyl ring, and the imine group. mdpi.com The conjugation between these components influences the position and intensity of the absorption maxima.

Electronic Absorption Properties and Chromophoric Analysis

The chromophoric system of this compound is responsible for its electronic absorption properties. The π-systems of the thiophene and phenyl rings, conjugated through the C=N double bond of the imine, allow for π–π* transitions. Additionally, the nitrogen atom of the imine group possesses a lone pair of electrons, which can undergo n–π* transitions.

In similar thiophene-containing imines, these transitions are well-documented. mdpi.comnih.gov The specific wavelengths (λmax) and molar absorptivities (ε) would be dependent on the solvent polarity and the specific electronic environment of the molecule. For instance, in related compounds, absorption bands attributable to π–π* and n–π* transitions of the imine and aromatic rings have been observed. mdpi.com

Fluorescence and Phosphorescence Behavior

The fluorescence and phosphorescence properties of this compound are not specifically detailed in the available literature. However, many Schiff bases derived from thiophene exhibit fluorescence. researchgate.net The emission properties are highly dependent on the molecular structure, particularly the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.

Upon excitation at an appropriate wavelength, it is plausible that this compound could exhibit fluorescence, arising from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). The fluorescence quantum yield and lifetime would be key parameters in characterizing its emissive properties. Phosphorescence, which involves a transition from the lowest triplet excited state (T₁) to the ground state, is less commonly observed at room temperature for such organic molecules but could potentially be studied under specific conditions, such as in a rigid matrix at low temperatures.

Chemical Reactivity and Transformation Mechanisms of N 4 Methylphenyl 1 Thiophen 2 Yl Methanimine

Hydrolysis and Stability Studies under Varying pH Conditions

The stability of the imine bond in N-(4-Methylphenyl)-1-thiophen-2-yl-methanimine is highly dependent on the pH of the medium. Like most Schiff bases, it is susceptible to hydrolysis, a reaction that cleaves the C=N double bond to regenerate the parent aldehyde (thiophene-2-carboxaldehyde) and amine (p-toluidine). The rate of this hydrolysis is significantly influenced by both acidic and basic conditions.

Under acidic conditions, the hydrolysis is generally catalyzed by protonation of the imine nitrogen. This protonation increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water. The reaction typically proceeds through a carbinolamine intermediate, which then breaks down to the aldehyde and the protonated amine. The rate of acid-catalyzed hydrolysis is often dependent on the specific acid concentration, with a characteristic pH-rate profile where the rate increases as the pH decreases.

In basic media, the hydrolysis can also be accelerated. The mechanism in basic conditions involves the direct nucleophilic attack of a hydroxide (B78521) ion on the imine carbon. While generally less facile than acid-catalyzed hydrolysis, the rate of base-catalyzed hydrolysis increases with increasing hydroxide ion concentration.

The stability of this compound is lowest in acidic and basic solutions and is typically highest in neutral or near-neutral pH ranges. The presence of the electron-donating methyl group on the phenyl ring can slightly influence the basicity of the imine nitrogen and thus affect the hydrolysis kinetics compared to unsubstituted N-phenyl-1-thiophen-2-yl-methanimine.

Table 1: General pH-Rate Profile for Schiff Base Hydrolysis

| pH Range | Predominant Mechanism | General Rate Trend |

| Acidic (pH < 7) | Acid-catalyzed | Rate increases with decreasing pH |

| Neutral (pH ≈ 7) | Uncatalyzed/Water-mediated | Slowest rate of hydrolysis |

| Basic (pH > 7) | Base-catalyzed | Rate increases with increasing pH |

Nucleophilic and Electrophilic Addition Reactions at the Imine Carbon

The polarized carbon-nitrogen double bond of this compound is a prime site for nucleophilic addition reactions. The imine carbon is electrophilic and readily attacked by a variety of nucleophiles.

Nucleophilic Addition:

A common transformation is the reduction of the imine to a secondary amine, N-(4-methylphenyl)-1-(thiophen-2-yl)methanamine. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being particularly effective. These reagents deliver a hydride ion to the imine carbon, followed by protonation of the resulting nitrogen anion during workup.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can also add to the imine carbon. This reaction provides a versatile method for the formation of new carbon-carbon bonds, leading to the synthesis of α-substituted secondary amines. For example, the reaction with methylmagnesium bromide would yield N-(1-(thiophen-2-yl)ethyl)(p-tolyl)amine.

Electrophilic Addition:

While the imine carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons and can act as a nucleophile or a Brønsted-Lowry base. It can be protonated by acids, as discussed in the context of hydrolysis. Alkylation of the nitrogen atom with electrophiles like alkyl halides is also possible, leading to the formation of iminium salts. These iminium salts are even more electrophilic than the parent imine and are highly reactive towards nucleophiles.

Cycloaddition Reactions Involving the Imine Moiety

The imine functionality of this compound can participate in various cycloaddition reactions, providing pathways to construct heterocyclic ring systems.

[4+2] Cycloaddition (Aza-Diels-Alder Reaction):

In an aza-Diels-Alder reaction, the imine can act as a dienophile. When reacted with an electron-rich diene, it can undergo a [4+2] cycloaddition to form a tetrahydropyridine (B1245486) derivative. The reactivity of the imine in these reactions can be enhanced by the presence of a Lewis acid, which coordinates to the nitrogen atom, lowering the energy of the LUMO of the imine and making it a more potent dienophile.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition):

This compound can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions. When treated with 1,3-dipoles such as nitrile ylides, nitrile imines, or azomethine ylides, it can lead to the formation of five-membered heterocyclic rings. For instance, reaction with a nitrile ylide could yield a substituted imidazole (B134444) derivative.

[2+2] Cycloaddition:

Photochemical [2+2] cycloaddition reactions of imines with alkenes can lead to the formation of azetidine (B1206935) rings. While less common than [4+2] and [3+2] cycloadditions, this transformation offers a direct route to four-membered nitrogen-containing heterocycles.

Metal-Free Organic Transformations: Role as a Reactive Intermediate

This compound can serve as a key reactive intermediate in various metal-free multicomponent reactions (MCRs) for the synthesis of complex organic molecules. In these reactions, the imine is often formed in situ from thiophene-2-carboxaldehyde and p-toluidine (B81030) and then immediately participates in subsequent transformations.

Ugi and Passerini Reactions:

In the context of isocyanide-based MCRs, imines are crucial intermediates. In the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. The first step of this reaction is the formation of the imine from the aldehyde and amine. Similarly, the Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide wikipedia.orgorganicreactions.orgnih.gov. While the aldehyde is the carbonyl component, the in situ formed imine can also be a reactive partner in Ugi-type reactions nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net. The thiophene (B33073) and p-tolyl moieties of this compound would be incorporated into the final product, allowing for the rapid construction of complex molecules with these specific substituents.

These reactions are highly atom-economical and allow for the generation of molecular diversity from simple starting materials in a single synthetic operation without the need for metal catalysts.

Derivatization Strategies: Modifications at the Thiophene and Phenyl Rings

The presence of two aromatic rings in this compound offers multiple sites for further functionalization, allowing for the synthesis of a wide array of derivatives.

Modifications at the Thiophene Ring:

The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution, primarily at the 5-position, which is para to the imine-substituted carbon. Reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, and Friedel-Crafts acylation can be used to introduce various functional groups onto the thiophene ring wikipedia.orgrsc.orgchemenu.com. The directing effect of the imine group influences the regioselectivity of these substitutions.

Modifications at the Phenyl Ring:

The p-tolyl group can also be functionalized. The methyl group can be a site for radical halogenation. Furthermore, the phenyl ring can undergo electrophilic aromatic substitution, with the imine group and the methyl group directing incoming electrophiles to the ortho positions relative to the methyl group.

A powerful strategy for the functionalization of the phenyl ring is directed ortho-metalation (DoM) wikipedia.orgorganic-chemistry.orguwindsor.cabaranlab.orgunblog.fr. The imine nitrogen can act as a directed metalation group, coordinating to an organolithium reagent (e.g., n-butyllithium) and directing deprotonation to the ortho position on the phenyl ring. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents.

Table 2: Potential Derivatization Reactions

| Ring System | Reaction Type | Reagents | Potential Products |

| Thiophene | Electrophilic Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-N-(4-methylphenyl)-1-thiophen-2-yl-methanimine |

| Thiophene | Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 5-Acyl-N-(4-methylphenyl)-1-thiophen-2-yl-methanimine |

| Phenyl | Directed ortho-Metalation | n-BuLi, then Electrophile (E+) | N-(2-E-4-methylphenyl)-1-thiophen-2-yl-methanimine |

| Phenyl | Nitration | HNO₃, H₂SO₄ | N-(4-methyl-2-nitrophenyl)-1-thiophen-2-yl-methanimine |

Coordination Chemistry of N 4 Methylphenyl 1 Thiophen 2 Yl Methanimine As a Ligand

Design and Synthesis of Metal Complexes with N-(4-Methylphenyl)-1-thiophen-2-YL-methanimine

The synthesis of metal complexes with this compound typically involves the direct reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to isolate complexes with varying coordination numbers and geometries.

Mononuclear and Polynuclear Coordination Complexes

Research has predominantly focused on the synthesis and characterization of mononuclear complexes of this compound, particularly with palladium(II). One notable example is the synthesis of bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl2, which is achieved by reacting the ligand with sodium tetrachloropalladate(II) (Na2PdCl4) in a 2:1 ligand-to-metal ratio in methanol. sciensage.info This reaction yields a yellow solid, indicative of the formation of the desired complex. sciensage.info

Another mononuclear palladium(II) complex, Dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II), has also been synthesized and structurally characterized. nih.gov This complex incorporates both the Schiff base ligand and a p-toluidine (B81030) molecule in the coordination sphere of the palladium center. nih.gov

To date, the formation of polynuclear complexes involving this compound as a bridging ligand has not been extensively reported in the scientific literature. The steric bulk of the p-tolyl group and the typical coordination modes of the ligand appear to favor the formation of mononuclear species.

Ligand Binding Modes and Chelating Capabilities

This compound primarily functions as a monodentate ligand, coordinating to metal centers through the nitrogen atom of the imine group. This mode of coordination is observed in the reported palladium(II) complexes. sciensage.infonih.gov In bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl2, two molecules of the ligand are coordinated to the palladium center. sciensage.info Similarly, in Dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II), the Schiff base is coordinated via its imine nitrogen. nih.gov

While the thiophene (B33073) sulfur atom presents a potential secondary coordination site that could lead to chelation, this behavior has not been definitively observed in the solid-state structures of the reported complexes. The preference for monodentate coordination through the nitrogen atom is likely influenced by the electronic properties of the metal center and the steric constraints imposed by the ligand's conformation. In solution, the possibility of weak interactions or fluxional behavior involving the sulfur atom cannot be entirely ruled out, though this would require further investigation by techniques such as variable-temperature NMR spectroscopy.

Role of Different Metal Centers (e.g., Transition Metals, Lanthanides)

The coordination chemistry of this compound has been most thoroughly explored with the transition metal palladium(II). sciensage.infonih.gov The choice of palladium is often motivated by the potential applications of the resulting complexes in catalysis, such as cross-coupling reactions. sciensage.info The square planar geometry preferred by Pd(II) is well-suited to accommodate this type of Schiff base ligand.

The coordination of this ligand to other transition metals remains an area with potential for further exploration. First-row transition metals such as copper(II), nickel(II), and cobalt(II) could form interesting complexes with diverse geometries and magnetic properties.

The interaction of this compound with lanthanide ions has not been reported in the literature. Lanthanides typically exhibit higher coordination numbers and prefer harder donor atoms. While the imine nitrogen could potentially coordinate to a lanthanide ion, the soft sulfur donor of the thiophene ring would be less likely to form a strong bond.

Spectroscopic and Structural Characterization of Metal Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to elucidate the structure and bonding in metal complexes of this compound.

X-ray Diffraction Studies of Metal-Ligand Coordination Geometries

Single-crystal X-ray diffraction has provided definitive structural information for the mononuclear palladium(II) complex, Dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II). nih.gov The crystal structure reveals a square planar geometry around the palladium(II) center. nih.gov The coordination sphere is occupied by two chloride ions, the nitrogen atom of the p-toluidine ligand, and the imine nitrogen atom of the this compound ligand. nih.gov

In this complex, the phenyl and thiophene rings of the Schiff base ligand are not coplanar, exhibiting a significant dihedral angle. nih.gov This twisted conformation is a result of steric hindrance. The coordination plane of the palladium atom is nearly perpendicular to the planes of the coordinated p-toluidine and the NC2 fragment of the Schiff base. nih.gov The molecules in the crystal lattice are linked by intermolecular N–H···Cl hydrogen bonds, forming centrosymmetric dimeric units. nih.gov

For the bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl2 complex, poor solubility in common organic solvents has thus far precluded the growth of single crystals suitable for X-ray diffraction analysis. sciensage.info

Table 1: Selected Crystallographic Data for Dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II)

| Parameter | Value nih.gov |

|---|---|

| Empirical Formula | C19H20Cl2N2PdS |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.324(2) |

| b (Å) | 9.579(3) |

| c (Å) | 13.065(4) |

| α (°) | 100.341(9) |

| β (°) | 94.226(9) |

| γ (°) | 108.854(8) |

| Volume (ų) | 941.5(4) |

Magnetic Properties of Paramagnetic Metal Complexes

The palladium(II) complexes of this compound reported to date are diamagnetic, as is typical for square planar d8 metal centers. Consequently, there is no available data on the magnetic properties of paramagnetic complexes involving this ligand. The synthesis and characterization of complexes with paramagnetic metal ions, such as copper(II) or high-spin nickel(II), would be necessary to investigate the magnetic behavior of coordination compounds derived from this ligand. Such studies could reveal interesting magnetic exchange interactions if polynuclear or closely packed mononuclear species were to be formed.

Electronic Spectra and Ligand Field Theory Considerations

The electronic absorption spectra of metal complexes provide valuable insights into the d-orbital splitting and the nature of metal-ligand bonding. For complexes of this compound, such analysis would typically involve identifying ligand-field (d-d) transitions and more intense charge-transfer (CT) bands.

A documented complex of this ligand is Dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II). nih.govnih.gov This is a Pd(II) complex, which has a d⁸ electron configuration. The crystal structure confirms a square-planar geometry around the palladium center. nih.gov

For a square-planar d⁸ complex, ligand field theory predicts three spin-allowed d-d transitions. These transitions are often low in intensity and can be obscured by intense ligand-to-metal charge-transfer (LMCT) or π-π* transitions originating from the ligand itself. The this compound ligand, with its aromatic thiophene and phenyl rings and the imine C=N bond, is expected to have significant π-π* and n-π* transitions. Upon coordination, these bands may shift, and new LMCT bands may appear, typically at higher wavelengths than the intra-ligand transitions.

However, a detailed search of the literature has not yielded specific experimental electronic absorption data (e.g., UV-Vis spectra) for this or any other complex of this compound. Therefore, a quantitative analysis of its ligand-field parameters (such as the crystal field splitting energy, Δ) is not possible at this time.

Table 1: Expected Electronic Transitions for a Square-Planar Pd(II) Complex This table is illustrative of the types of transitions expected for a square-planar d⁸ complex and is not based on experimental data for the title compound.

| Transition Type | Origin | Expected Energy Region |

|---|---|---|

| Intra-Ligand (π-π*) | Thiophene, Phenyl Rings | High Energy (UV region) |

| Intra-Ligand (n-π*) | Imine Nitrogen | Lower Energy than π-π* |

| Ligand-Field (d-d) | Pd(II) d-orbitals | Low Intensity (Vis region) |

Mechanistic Studies of Complex Formation and Stability Constants

The study of reaction mechanisms and the determination of stability constants are crucial for understanding the thermodynamic and kinetic behavior of a ligand-metal system in solution. Mechanistic studies for square-planar complexes, such as those formed by Pd(II), typically reveal associative pathways for ligand substitution.

Despite the synthesis of palladium(II) complexes with this compound sciensage.infosciensage.info, there is no published research detailing the mechanistic pathways of their formation or their stability constants in various solvents. Such studies would provide critical information on the ligand's binding affinity for different metal ions and the factors influencing complex stability, such as pH and solvent polarity. Without experimental data, it is not possible to compile a table of stability constants.

Redox Properties of Metal-Ligand Systems

The redox properties of coordination compounds are fundamental to their potential applications in catalysis, sensing, and materials science. Techniques like cyclic voltammetry are used to probe the oxidation and reduction potentials of the metal center and/or the ligand. These studies can reveal whether redox processes are metal-centered or ligand-centered and whether they are reversible or irreversible.

The this compound ligand contains redox-active moieties (the thiophene ring and the imine bond) which could potentially participate in electron transfer processes. Coordination to a metal ion like palladium can significantly alter these redox potentials. For a Pd(II) complex, one might investigate the Pd(II)/Pd(III) or Pd(II)/Pd(I) redox couples.

A thorough literature search found no reports on the electrochemical behavior or redox properties of any metal complexes involving this compound. Consequently, there is no experimental data available on their redox potentials or the nature of their electron transfer processes.

Table 2: Chemical Compounds Mentioned

| Compound Name | Role |

|---|---|

| This compound | Ligand |

| Dichlorido(4-methylaniline-κN)[N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine-κN]palladium(II) | Metal Complex |

| bis[1-(thiophen-2-yl)-N-(p-tolyl)methanimine]PdCl₂ | Metal Complex |

Advanced Applications of N 4 Methylphenyl 1 Thiophen 2 Yl Methanimine and Its Derivatives

Catalytic Applications in Organic Synthesis (Excluding Biological Catalysis)

The structural framework of N-(4-Methylphenyl)-1-thiophen-2-yl-methanimine, featuring a coordinating nitrogen atom and an aromatic thiophene (B33073) unit, allows it and its derivatives to act as effective ligands in transition metal catalysis and as platforms for organocatalysts.

Role in Cross-Coupling Reactions

Derivatives of this compound have been instrumental in the advancement of cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The nitrogen atom of the imine and the sulfur atom of the thiophene ring can coordinate with metal centers, such as palladium, stabilizing the catalytic species and modulating its reactivity.

One notable application involves the derivatization of a closely related structure, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, through the Suzuki cross-coupling reaction. nih.govresearchgate.net In this process, the bromo-substituted imine is coupled with various arylboronic acids in the presence of a palladium catalyst to synthesize a library of more complex imine derivatives. nih.govresearchgate.net This demonstrates the robustness of the thiophene-imine scaffold under catalytic conditions and its utility as a substrate for building molecular complexity. The reactions tolerate a wide range of functional groups on the arylboronic acid, proceeding with moderate to good yields. nih.gov

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1-(3-(4-methoxyphenyl)thiophen-2-yl)methanimine | 72 |

| 2 | 4-Methylphenylboronic acid | N-(4'-methyl-[1,1'-biphenyl]-4-yl)-1-(3-(p-tolyl)thiophen-2-yl)methanimine | 68 |

| 3 | Phenylboronic acid | N-([1,1'-biphenyl]-4-yl)-1-(3-phenylthiophen-2-yl)methanimine | 65 |

| 4 | 4-Chlorophenylboronic acid | N-(4'-chloro-[1,1'-biphenyl]-4-yl)-1-(3-(4-chlorophenyl)thiophen-2-yl)methanimine | 62 |

| 5 | 4-Formylphenylboronic acid | N-(4'-formyl-[1,1'-biphenyl]-4-yl)-1-(3-(4-formylphenyl)thiophen-2-yl)methanimine | 58 |

This table presents the yields of various derivatives synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with different arylboronic acids. nih.gov

Furthermore, palladium(II) complexes of the specific compound, 1-(thiophen-2-yl)-N-(p-tolyl)methanimine, have been synthesized and characterized. sciensage.info These complexes are proposed as stable and effective catalysts for a variety of coupling reactions, including Suzuki, Heck, and Sonogashira reactions, highlighting the direct role of the target compound's metal complexes in catalysis. sciensage.info Similarly, thiophene-based imino-pyridyl palladium(II) complexes have been evaluated as catalyst precursors for Heck coupling reactions, showing significant catalytic activities influenced by the electronic and steric properties of the ligand. lu.se

Asymmetric Catalysis Mediated by Chiral Derivatives

The development of chiral derivatives of thiophene-imines is a key strategy for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. By incorporating chiral centers into the ligand structure, it is possible to create a chiral environment around a metal catalyst, which then directs the stereochemical outcome of a reaction.

Researchers have synthesized novel chiral ligands based on thiophene derivatives for the vanadium-catalyzed asymmetric oxidation of sulfides to sulfoxides, achieving high yields and enantioselectivities up to 79% ee. iaea.org In these systems, chiral Schiff base ligands derived from thiophene aldehydes and chiral amino alcohols coordinate to the vanadium center, facilitating the enantioselective transfer of an oxygen atom from hydrogen peroxide to the sulfide. iaea.orgresearchgate.net

Another approach involves the synthesis of C2-symmetric chiral ligands, such as 2,5-bis(oxazolinyl)thiophene, derived from thiophene-2,5-dicarboxylic acid and chiral amino alcohols. mdpi.com These ligands, when complexed with copper(II) triflate, serve as effective catalysts for the asymmetric Friedel–Crafts alkylation of indoles with β-nitroolefins, yielding products with up to 81% ee. mdpi.com Similarly, chiral thiophene-salen chromium complexes have been successfully employed as catalysts in the asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde. nih.gov These examples underscore the modularity of the thiophene framework, which can be readily modified to create potent chiral ligands for various asymmetric transformations.

Organocatalytic Applications

Beyond metal catalysis, thiophene-imine derivatives are also valuable in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. The imine functionality is a common feature in many organocatalysts, often participating in the formation of key reactive intermediates.

For instance, thiophene-based imines have been used as substrates in asymmetric Mannich reactions catalyzed by thiourea-fused γ-amino alcohol organocatalysts. nih.gov These reactions, which form carbon-carbon bonds by adding a nucleophile to an imine, can produce chiral β-amino carbonyl compounds, which are important synthetic intermediates. nih.gov

In a different strategy, the dearomatization of thiophenes has been achieved through an organocatalytic enantioselective 1,10-conjugate addition. escholarship.orgresearchgate.net In this process, a carbocation generated from a thiophene derivative is stabilized by an indole (B1671886) motif to form a highly conjugated indole imine methide. A chiral phosphoric acid catalyst then directs the nucleophilic attack, achieving excellent stereocontrol and leading to the formation of enantioenriched dearomatized thiophene products. escholarship.orgresearchgate.net This highlights the ability of the thiophene-imine structural unit to participate in complex organocatalytic cascades.

Material Science Applications

The conjugated system formed by the thiophene ring and the imine bond imparts interesting electronic and optical properties to this compound and its derivatives, making them attractive candidates for applications in material science.

Incorporation into Polymeric Materials

The bifunctional nature of thiophene-imine derivatives allows them to be incorporated as monomers into polymeric structures. The resulting polymers can possess unique thermal, electronic, and optical properties derived from the thiophene-containing backbone.

One synthetic strategy involves the Ullmann C-N coupling polymerization to create donor-acceptor polymers containing both thiophene and phthalazinone moieties. doi.org While the electron-rich nature of the thiophene ring can be challenging for this type of polymerization, the method has been successfully applied to produce high molecular weight polymers. These materials exhibit strong absorption in the UV-Vis-NIR regions and emissions spanning from blue to red, indicating their potential for photoelectric applications. doi.org

Additionally, conjugated polymer zwitterions based on polythiophene have been synthesized. researchgate.net By attaching zwitterionic side chains (such as sulfobetaines) to the polythiophene backbone, water-processable and salt-responsive materials can be created. The electronic properties of these polymers, including their ionization potential and band gaps, are influenced by the proximity of the zwitterionic groups to the conjugated backbone, offering a method to tune the material's characteristics for specific electronic devices. researchgate.net

Development of Optoelectronic Materials (Excluding any property directly related to living systems)

Thiophene-imine derivatives are being actively investigated for their use in optoelectronic devices due to their favorable semiconductor properties. These compounds can act as organic semiconductors, hole transporting materials, or components of light-absorbing dyes.

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg) (eV) |

| Az-1 | N-methylpiperazine | -5.13 | -2.99 | 2.14 |

| Az-2 | N-ethylpiperazine | -5.18 | -2.99 | 2.19 |

| Az-3 | N-propylpiperazine | -5.20 | -3.00 | 2.20 |

| Az-4 | Morpholine | -5.21 | -2.97 | 2.24 |

| Az-5 | Quinoline | -5.48 | -3.67 | 1.81 |

This table shows the frontier molecular orbital energies (HOMO/LUMO) and electrochemical band gaps for a series of thiophene imine derivatives investigated as hole transporting materials. acs.org

The electronic and optical properties of polythiophene and its derivatives can be systematically tuned by increasing the degree of polymerization or by adding functional substituents. mdpi.com Theoretical calculations using density functional theory (DFT) have shown that as the polymer chain length increases, the highest occupied molecular orbital (HOMO) energy increases while the lowest unoccupied molecular orbital (LUMO) energy decreases, resulting in a smaller energy band gap. mdpi.com This tunability is crucial for designing materials with specific absorption and emission profiles for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics.

Use in Sensors and Chemosensors for Specific Analytes

The unique molecular structure of N-(4-Methylphenyl)-1-thiophen-2-ylmethanimine and its analogs, featuring a sulfur-rich thiophene ring and a reactive imine (-C=N-) bond, makes them excellent candidates for the development of chemosensors. These compounds can act as signaling units in the detection of various metal ions and anions through mechanisms such as chelation-enhanced fluorescence (CHEF), which leads to a significant increase in fluorescence intensity upon binding with a specific analyte. researchgate.net

Thiophene-based Schiff bases have been successfully employed for the selective and sensitive detection of a range of analytes. For instance, derivatives of this structural class have demonstrated a remarkable fluorescence enhancement in the presence of specific metal ions. This "turn-on" fluorescence response is highly desirable for sensing applications as it provides a clear and easily detectable signal against a low background. nih.gov

Detailed research findings on thiophene-based Schiff base sensors have highlighted their efficacy in detecting environmentally and biologically important ions. The imine nitrogen and the thiophene sulfur atom can act as coordination sites for metal ions, leading to the formation of stable complexes. This interaction often restricts the C=N isomerization and intramolecular rotation, which in turn enhances the fluorescence quantum yield of the molecule. mdpi.com The selectivity of these sensors can be tuned by modifying the substituent groups on the phenyl ring, thereby altering the electronic properties and the binding affinity of the sensor for different analytes.

Below is a table summarizing the sensing applications of various thiophene-based Schiff base derivatives, which serve as illustrative examples of the potential applications of N-(4-Methylphenyl)-1-thiophen-2-ylmethanimine.

| Derivative/Analog | Target Analyte(s) | Sensing Mechanism | Detection Limit |

| Thiophene-based Schiff base TS | Al³⁺ and Zn²⁺ | Colorimetric and Fluorescent turn-on | 3.7 x 10⁻⁹ M for Al³⁺ and 3.0 x 10⁻⁸ M for Zn²⁺ nih.gov |

| Thiophene appended pyrazoline | Al³⁺ | 'Turn-off' fluorescence | Not Specified researchgate.net |

| Anthracene appended-thiophene probe | Cr³⁺ | Fluorescence | Not Specified researchgate.net |

| Carbazole-extended thiophene | Au³⁺ | Chelation Enhancement Quenching (CHEQ) | Not Specified nih.gov |

| Thiophene moiety probe DHADC | Zn²⁺ and CN⁻ | Fluorescence enhancement | 2.55 µM for Zn²⁺ and 44.6 µM for CN⁻ mdpi.com |

Photochromic and Thermochromic Behavior

Photochromism and thermochromism are fascinating properties of certain molecules to undergo reversible changes in color upon exposure to light and heat, respectively. While extensive research is available on various classes of photochromic compounds, detailed studies specifically on the photochromic and thermochromic behavior of N-(4-Methylphenyl)-1-thiophen-2-ylmethanimine are not widely reported in the current literature. However, the general behavior of thiophene-based azomethines and related Schiff bases can provide insights into the potential stimuli-responsive properties of this compound.

Photochromism in compounds structurally related to N-(4-Methylphenyl)-1-thiophen-2-ylmethanimine often involves E/Z (or cis/trans) isomerization around the C=N double bond. Upon irradiation with light of a specific wavelength, the molecule can switch from its more stable E-isomer to the Z-isomer, or vice versa. This isomerization alters the electronic conjugation of the molecule, leading to a change in its absorption spectrum and, consequently, its color. The reverse transformation can be triggered by light of a different wavelength or by thermal relaxation.

While specific data is limited, the table below conceptualizes the potential photochromic behavior based on general principles observed in similar molecular systems.

| Stimulus | Initial State | Final State | Potential Mechanism |

| UV Light Irradiation | Colorless / Pale Yellow (E-isomer) | Yellow / Orange (Z-isomer) | E → Z isomerization |

| Visible Light / Heat | Yellow / Orange (Z-isomer) | Colorless / Pale Yellow (E-isomer) | Z → E isomerization |

Thermochromic behavior in thiophene-based azomethines is often associated with changes in the crystalline packing or molecular conformation upon heating. These changes can affect the intermolecular interactions and the electronic structure of the compound, resulting in a color change. For instance, some thiophene-based azomethines are known to form stable amorphous phases with high glass transition temperatures. mdpi.com The transition between different solid-state phases at specific temperatures could be accompanied by a visible color change. However, without specific experimental data for N-(4-Methylphenyl)-1-thiophen-2-ylmethanimine, any discussion on its thermochromic properties remains speculative.

Future Research Directions and Emerging Opportunities for N 4 Methylphenyl 1 Thiophen 2 Yl Methanimine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of Schiff bases, including N-(4-Methylphenyl)-1-thiophen-2-YL-methanimine, typically involves the acid-catalyzed condensation of an aldehyde (thiophene-2-carboxaldehyde) and a primary amine (p-toluidine), often requiring prolonged reaction times and the use of volatile organic solvents. Future research is poised to pivot towards more sustainable and efficient synthetic protocols, aligning with the principles of green chemistry. tandfonline.comworldwidejournals.comresearchgate.net

Emerging opportunities lie in the adoption of solvent-free or aqueous reaction media and energy-efficient activation methods. worldwidejournals.com Microwave-assisted organic synthesis (MAOS) presents a particularly promising route, as it has been shown to dramatically reduce reaction times from hours to mere minutes while increasing product yields for analogous Schiff bases. semanticscholar.orgindexcopernicus.comnih.gov Another avenue for exploration is the use of ultrasound irradiation (sonochemistry), which can provide the necessary activation energy for the condensation reaction under mild conditions, often without the need for a catalyst. worldwidejournals.comresearchgate.net

Furthermore, the development of heterogeneous or reusable catalysts, such as natural acid catalysts derived from sources like cashew shell extract, could replace traditional mineral acids, simplifying product purification and minimizing chemical waste. nih.gov These green methodologies not only offer environmental and economic benefits but also open pathways to synthesizing novel derivatives with high purity. uokerbala.edu.iq

Table 1: Comparison of Synthetic Methodologies for Schiff Base Formation

| Parameter | Conventional Method | Emerging Sustainable Methods |

|---|---|---|

| Energy Source | Thermal heating (reflux) | Microwave irradiation, Ultrasonic waves |

| Solvent | Organic solvents (e.g., ethanol (B145695), toluene) | Solvent-free, Water, Green solvents |

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Reusable solid acids, Natural acids |

| Reaction Time | Several hours | 2–15 minutes nih.govresearchgate.net |

| Yield | Moderate to high | Often higher than conventional methods semanticscholar.org |

| Work-up | Neutralization, Extraction | Simple filtration, Minimal purification researchgate.net |

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry offers powerful tools to predict the behavior of this compound, thereby guiding experimental efforts and accelerating the discovery of new applications. Density Functional Theory (DFT) is a cornerstone of this approach, enabling the detailed calculation of the molecule's electronic structure, optimized geometry, and vibrational frequencies. researchgate.netbohrium.com Such studies can elucidate the distribution of electron density, identifying potential sites for electrophilic or nucleophilic attack and predicting the molecule's reactivity in various chemical transformations. researchgate.net

Future research will likely employ Time-Dependent DFT (TD-DFT) to predict the compound's optical properties, such as its UV-Vis absorption spectrum. dntb.gov.uaqnl.qa By modeling how different solvents or structural modifications affect these properties, researchers can rationally design derivatives with tailored photophysical characteristics for applications in organic electronics. dntb.gov.ua Furthermore, computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the compound's potential as a semiconductor, crucial for its application in electronic devices. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies, while often used in drug design, can be adapted to predict the binding affinity of the molecule to material surfaces or its potential as a component in sensors. frontiersin.org

Table 2: Potential Computational Models and Their Applications

| Computational Method | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, Mulliken atomic charges, HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) bohrium.comnih.gov | Reactivity prediction, Material stability analysis, Design of electronic materials |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, Electronic transitions, Band gap energy qnl.qa | Design of optoelectronic materials, Dyes, and Photonic devices |

| Molecular Dynamics (MD) | Conformational stability, Intermolecular interactions, Self-assembly behavior | Modeling of thin films and self-assembled monolayers, Crystal packing prediction |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions, Bond characterization | Understanding crystal packing forces, Design of supramolecular structures |

Development of Hybrid Materials Incorporating this compound Scaffolds

The unique structure of this compound, featuring a π-conjugated system and a nitrogen atom capable of coordination, makes it an excellent building block for novel hybrid materials. A significant opportunity lies in its use as a monomer for the synthesis of advanced polymers. researchgate.net Polymerization, either through the thiophene (B33073) ring or by designing bifunctional derivatives, could lead to new conjugated polymers with interesting semiconducting and optical properties for use in organic electronics. doi.orgsemanticscholar.org

Incorporating this Schiff base as a ligand into metal-organic frameworks (MOFs) is another promising direction. The imine nitrogen and the thiophene sulfur atom could serve as coordination sites for metal ions, leading to the formation of porous, crystalline materials. These MOFs could be designed for applications in gas storage, catalysis, or as chemical sensors, where the electronic properties of the thiophene-imine ligand could be harnessed to detect specific analytes. Copolyesters incorporating thiophene units have shown promise as biodegradable materials with high thermal and mechanical strength, suggesting a pathway for creating sustainable plastics by designing appropriate derivatives of the title compound. mdpi.com

Table 3: Prospective Hybrid Materials and Their Potential Functions

| Material Class | Role of this compound | Potential Application |

|---|---|---|

| Conjugated Polymers | Monomeric unit | Organic field-effect transistors (OFETs), Organic photovoltaics (OPVs), Organic light-emitting diodes (OLEDs) nih.govrsc.org |

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Gas separation and storage, Heterogeneous catalysis, Chemical sensing |

| Coordination Polymers | Bridging ligand | Luminescent materials, Molecular magnets |

| Organic-Inorganic Nanocomposites | Surface functionalizing agent for nanoparticles (e.g., Au, TiO₂) | Enhanced photocatalysis, Novel electronic components |

Mechanistic Investigations of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound can unlock new synthetic routes and applications. The imine bond is susceptible to hydrolysis and can participate in various cycloaddition reactions, but the influence of the thiophene and p-tolyl groups on these transformations is not well understood. Research into the dipolarophilic behavior of the thiophene ring in the presence of the imine could reveal novel intramolecular cycloaddition pathways to complex heterocyclic systems. rsc.org

The photochemistry of N-aryl imines is another fertile ground for investigation. Studies on analogous systems have shown that UV irradiation can induce cleavage of the C=N or N-aryl bonds, leading to reactive intermediates like nitrenes. researchgate.netnih.gov Investigating the photochemical behavior of this compound could lead to applications in photolithography or light-triggered synthesis. Additionally, transition metals have been shown to catalyze or even promote unexpected homo-coupling reactions with thiophene-containing imines. mdpi.com A detailed mechanistic study of its coordination chemistry and subsequent reactivity could pave the way for novel metal-catalyzed polymerizations or cross-coupling reactions.

Table 4: Potential Mechanistic Studies and Research Questions

| Reaction Type | Key Mechanistic Question | Potential Outcome |

|---|---|---|

| Photocyclization/Photocleavage | Does UV irradiation lead to C=N bond cleavage or cyclization involving the thiophene ring? documentsdelivered.com | Light-sensitive materials, Photo-patterning applications |

| Transition Metal Coordination | How does the compound coordinate with different metals (e.g., Ag(I), Pd(II)), and what is the catalytic activity of the resulting complexes? mdpi.com | New catalysts, Novel synthetic transformations |

| Cycloaddition Reactions | Can the imine or thiophene moiety act as a diene or dienophile in Diels-Alder type reactions? | Access to complex polycyclic aromatic structures |

| Electrochemical Oxidation/Reduction | What are the mechanisms of electron transfer, and are the resulting radical ions stable? | Development of redox-active materials, Electropolymerization |

Potential in Nanotechnology and Surface Chemistry (excluding biological interfaces)

The intersection of the molecular properties of this compound with nanoscience presents significant opportunities. Thiophene-based molecules are renowned for their utility in organic electronics and photonics. nih.govwiley.com This compound could be explored as a hole-transporting material in perovskite or organic solar cells, a field where thiophene imines have already shown promise. acs.org Its semiconducting nature also makes it a candidate for the active layer in organic thin-film transistors (OTFTs).

In surface chemistry, the thiophene moiety is known to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. researchgate.netnorthwestern.edu Future research could focus on the ability of this compound to form ordered thin films. Such SAMs could be used to modify the work function of electrodes in electronic devices or to create tailored interfaces for sensing applications. nih.gov The orientation of the molecule on the surface—whether it lies flat or stands upright—could be controlled by varying deposition conditions, allowing for fine-tuning of the surface properties. researchgate.net These functionalized surfaces could serve as templates for the growth of other materials or as components in molecular electronic circuits. nih.gov

Table 5: Emerging Applications in Nanotechnology and Surface Science

| Area | Specific Role/Function | Potential Device/System |

|---|---|---|

| Organic Electronics | Hole-transport material, Active semiconductor layer, Component in donor-acceptor systems acs.orgacs.org | Perovskite Solar Cells (PSCs), Organic Field-Effect Transistors (OFETs), Organic Photodetectors |

| Surface Modification | Formation of Self-Assembled Monolayers (SAMs) on metal substrates (e.g., Au, Ag) northwestern.edu | Functionalized electrodes, Corrosion-resistant coatings, Platforms for molecular sensors |

| Molecular Wires | π-conjugated molecular unit for charge transport | Components for molecular-scale electronic circuits |

| Nanoparticle Functionalization | Capping agent to control nanoparticle growth and properties | Stabilized metal nanoparticles with tailored electronic or optical characteristics |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.